N-(2-methoxyethyl)-2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide
説明
This compound features a butanamide backbone substituted with a 2-methoxyethyl group at the N-terminal, a pyridinone ring at position 2, and a 1,2,4-oxadiazole moiety linked to a thiophene ring at position 3 of the pyridinone (see Fig. 1). Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with kinase inhibitors, protease inhibitors, and antiviral agents discussed in related literature .
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[2-oxo-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-14(16(23)19-7-9-25-2)22-8-4-5-13(18(22)24)17-20-15(21-26-17)12-6-10-27-11-12/h4-6,8,10-11,14H,3,7,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVUPXPNZQWYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C=CC=C(C1=O)C2=NC(=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-methoxyethyl)-2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.
- Thiophene Group : A five-membered ring containing sulfur, which contributes to the compound's unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The oxadiazole and thiophene moieties are known to enhance the compound's reactivity and affinity for biological targets.
Biological Activities
Research has indicated that N-(2-methoxyethyl)-2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For example, derivatives of oxadiazoles have been reported to demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The compound may possess anticancer properties by inducing apoptosis in cancer cells. Research has indicated that certain oxadiazole derivatives can inhibit cell proliferation and promote apoptosis in various cancer cell lines .
- Antioxidant Properties : Compounds with thiophene and oxadiazole moieties have been associated with antioxidant activities, which help in reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of N-(2-methoxyethyl)-2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide:
類似化合物との比較
Comparison with Structurally Similar Compounds
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Ethyl}Ureido)-4-Methylphenyl]Acetamide (Compound 130, )
- Structural Similarities : Both compounds contain a 1,2,4-oxadiazole core. However, compound 130 replaces the thiophene ring with a fluorophenyl group and incorporates a urea linker.
- Functional Implications : The fluorophenyl group in compound 130 enhances metabolic stability compared to thiophene, which may increase bioavailability. Computational studies rank compound 130 as a high-affinity SARS-CoV-2 inhibitor (−9.8 kcal/mol binding energy) .
Lopinavir-Related Butanamide Derivatives ()
- Structural Similarities: Lopinavir intermediates (e.g., compound 5) share the butanamide backbone and hydroxy/amino substituents.
- Functional Implications: These derivatives exhibit protease inhibitory activity, targeting HIV-1. The pyrimidinone group in lopinavir analogs enhances hydrogen bonding with viral proteases, a feature absent in the target compound .
- Key Differences: The target compound’s thiophene-oxadiazole-pyridinone system may favor kinase inhibition over protease activity.
Goxalapladib ()
- Structural Similarities : Goxalapladib includes a methoxyethyl group and an acetamide moiety, paralleling the solubility-enhancing design of the target compound.
- Functional Implications: Goxalapladib’s naphthyridine core and trifluoromethyl groups contribute to its anti-atherosclerosis activity. The target compound’s pyridinone-thiophene system may instead target oxidative stress pathways .
- Key Differences : Goxalapladib’s larger molecular weight (718.80 g/mol) and fluorinated groups increase lipophilicity (logP ~5.2) compared to the target compound’s predicted logP (~3.5).
N-(6-Amino-2,4-Dioxo-1-Propylpyrimidin-5-yl)-4-Chloro-N-(2-Methoxyethyl)Butanamide ()
- Structural Similarities : Both compounds share the N-(2-methoxyethyl)butanamide motif.
- Key Differences : The chloro substituent and pyrimidine ring reduce conformational flexibility compared to the target compound’s oxadiazole-thiophene system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
